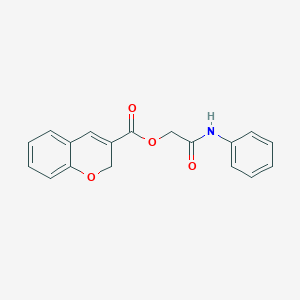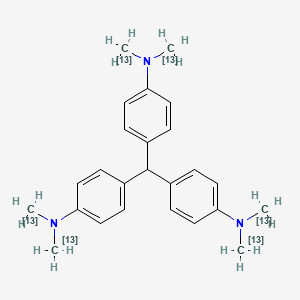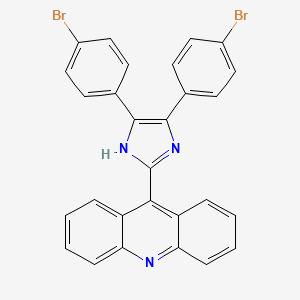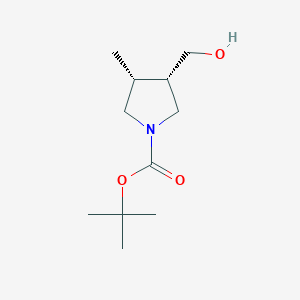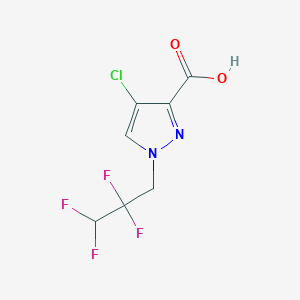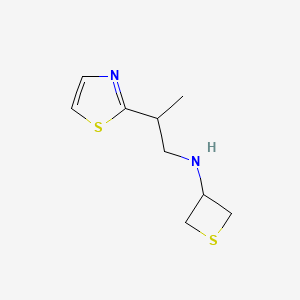
N-(2-(Thiazol-2-yl)propyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Thiazol-2-yl)propyl)thietan-3-amine is a heterocyclic compound that features both thiazole and thietanamine moieties. Thiazole is a five-membered ring containing both sulfur and nitrogen atoms, known for its aromaticity and diverse biological activities . Thietan-3-amine, on the other hand, is a three-membered ring containing sulfur and nitrogen atoms. The combination of these two moieties in a single compound offers unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Thiazol-2-yl)propyl)thietan-3-amine typically involves the reaction of thiazole derivatives with thietanamine under specific conditions. One common method is the nucleophilic substitution reaction where a thiazole derivative reacts with a thietanamine derivative in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Thiazol-2-yl)propyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(2-(Thiazol-2-yl)propyl)thietan-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of N-(2-(Thiazol-2-yl)propyl)thietan-3-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects . For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole, ritonavir, and abafungin share the thiazole moiety and exhibit similar biological activities.
Thietanamine Derivatives: Compounds containing the thietanamine moiety may have similar chemical reactivity and biological properties.
Uniqueness
N-(2-(Thiazol-2-yl)propyl)thietan-3-amine is unique due to the combination of thiazole and thietanamine moieties, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these moieties .
Propiedades
Fórmula molecular |
C9H14N2S2 |
|---|---|
Peso molecular |
214.4 g/mol |
Nombre IUPAC |
N-[2-(1,3-thiazol-2-yl)propyl]thietan-3-amine |
InChI |
InChI=1S/C9H14N2S2/c1-7(9-10-2-3-13-9)4-11-8-5-12-6-8/h2-3,7-8,11H,4-6H2,1H3 |
Clave InChI |
XEQDFEFIZIIXSV-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC1CSC1)C2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


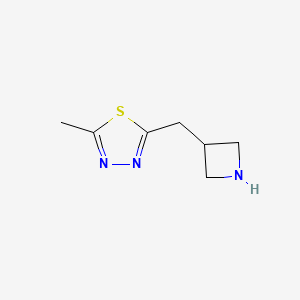
![5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12934045.png)

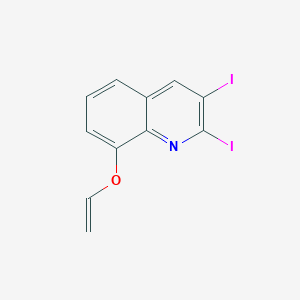
![[(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B12934063.png)

![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)
